N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-19(2)26(22,23)14-5-3-12(4-6-14)16(21)20-9-7-13(8-10-20)24-15-11-17-25-18-15/h3-6,11,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXUIPAVVABIMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)OC3=NSN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Compound Properties and Structure
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide contains several key structural elements:
- A 1,2,5-thiadiazole heterocyclic ring
- A piperidine ring with an ether linkage to the thiadiazole
- A benzenesulfonamide moiety with N,N-dimethyl substitution
- A carbonyl group connecting the piperidine and benzenesulfonamide components
The structural complexity necessitates a strategic synthetic approach, typically involving the preparation of key intermediates followed by their assembly through appropriate coupling reactions.
General Synthetic Strategy
The preparation of this compound can be approached through a convergent synthesis strategy involving three main components:
- Synthesis of the 1,2,5-thiadiazol-3-yloxy building block
- Preparation of the 4-hydroxypiperidine intermediate
- Synthesis of N,N-dimethylbenzenesulfonamide derivative
- Sequential coupling of these components
This approach allows for efficient synthesis and optimization of each component before the final assembly of the target molecule.
Detailed Synthetic Routes
Synthesis of 1,2,5-Thiadiazole Component
The 1,2,5-thiadiazole ring system can be prepared through several established methods, drawing from approaches used in the synthesis of related heterocyclic systems. Based on the synthetic methodologies described for thiadiazole derivatives, the following approach can be applied:
Condensation Method
A viable synthetic route involves the condensation of cyanoguanidine with appropriate reagents under controlled conditions. This approach has been demonstrated in the synthesis of structurally related heterocyclic compounds as shown in research on 1,3,5-triazine derivatives.
The reaction typically proceeds as follows:
- Condensation of cyanoguanidine with ketone derivatives in the presence of concentrated hydrochloric acid
- Cyclization to form the heterocyclic ring system
- Subsequent functionalization to introduce the hydroxyl group at the 3-position of the thiadiazole ring
Oxidative Ring Closure
An alternative approach involves oxidative ring closure of appropriate thiourea derivatives. This method has been successfully employed in the synthesis of related heterocyclic systems as described in research on imidazo[1,2-d]thiadiazole derivatives.
The process typically includes:
- Condensation of thiourea derivative with appropriate reagents
- Oxidative ring closure using bromine in the presence of triethylamine
- Subsequent modifications to introduce the hydroxyl functionality
Preparation of 4-Hydroxypiperidine Intermediate
The piperidine component can be prepared through established methods for synthesizing substituted piperidines:
From N-Protected Piperidine Precursors
This approach utilizes commercially available N-protected 4-hydroxypiperidine derivatives as starting materials:
- Protection of the nitrogen atom with tert-butoxycarbonyl (Boc) group
- Functionalization of the 4-position hydroxyl group
- Removal of the protecting group to generate the piperidine intermediate
This strategy aligns with methods described for preparing piperidyl thiazole formamide compounds.
Synthesis of N,N-Dimethylbenzenesulfonamide Component
The benzenesulfonamide component can be prepared through sulfonylation of appropriate precursors:
Direct Sulfonylation Approach
This method involves the conversion of suitable benzene derivatives to sulfonyl chlorides followed by reaction with dimethylamine:
- Preparation of 4-carboxybenzene sulfonyl chloride from appropriate precursors
- Reaction with dimethylamine to form the N,N-dimethylbenzenesulfonamide
- Activation of the carboxylic acid group for subsequent coupling
From Sulfonic Acid Salts
An alternative approach involves the preparation of benzenesulfonamides from corresponding sulfonic acid salts:
- Conversion of sulfonic acid salts to acid chlorides using phosgene, thionyl chloride, or phosphorus pentachloride
- Reaction with dimethylamine to form N,N-dimethylbenzenesulfonamide derivatives
This approach is supported by research on the preparation of benzene sulfonamides.
Assembly of Target Compound
The final assembly of this compound involves the sequential coupling of the prepared components:
Etherification of Thiadiazole and Piperidine Components
The coupling of the 1,2,5-thiadiazole and piperidine components can be achieved through nucleophilic substitution:
- Reaction of 1,2,5-thiadiazol-3-ol with 4-hydroxypiperidine derivative under basic conditions
- Optimization of reaction conditions to enhance yield and selectivity
Carbonyl Coupling
The final stage involves the formation of the amide bond between the piperidine and benzenesulfonamide components:
- Activation of the carboxylic acid group using appropriate coupling agents
- Reaction with the piperidine nitrogen to form the amide linkage
- Purification of the final product
Optimized Synthesis Protocol
Based on the integration of various synthetic approaches for related compounds, an optimized protocol for the synthesis of this compound can be outlined:
Preparation of 4-(1,2,5-thiadiazol-3-yloxy)piperidine
Materials Required
| Reagent | Quantity | Purpose |
|---|---|---|
| 1,2,5-Thiadiazol-3-ol | 1.0 eq | Heterocyclic component |
| N-Boc-4-hydroxypiperidine | 1.2 eq | Piperidine component |
| Potassium carbonate | 3.0 eq | Base |
| Dimethylformamide | Sufficient amount | Solvent |
| Trifluoroacetic acid | Excess | Deprotection reagent |
Procedure
- To a solution of 1,2,5-thiadiazol-3-ol in anhydrous dimethylformamide, add potassium carbonate and stir at room temperature for 30 minutes
- Add N-Boc-4-hydroxypiperidine and heat the reaction mixture to 80-90°C for 6-8 hours
- Monitor the reaction by thin-layer chromatography
- Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure
- Dissolve the residue in dichloromethane and wash with water and brine
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
- Purify the intermediate by column chromatography
- Remove the Boc protecting group using trifluoroacetic acid in dichloromethane (1:1) at room temperature for 2 hours
- Neutralize with saturated sodium bicarbonate solution and extract with dichloromethane
- Dry, filter, and concentrate to obtain 4-(1,2,5-thiadiazol-3-yloxy)piperidine
Preparation of 4-(N,N-dimethylsulfamoyl)benzoic acid
Materials Required
| Reagent | Quantity | Purpose |
|---|---|---|
| 4-Carboxybenzenesulfonyl chloride | 1.0 eq | Starting material |
| Dimethylamine (40% in water) | 3.0 eq | Nucleophile |
| Sodium hydroxide | 2.0 eq | Base |
| Tetrahydrofuran | Sufficient amount | Solvent |
| Hydrochloric acid | As needed | pH adjustment |
Procedure
- Dissolve 4-carboxybenzenesulfonyl chloride in tetrahydrofuran and cool to 0-5°C
- Add dimethylamine solution dropwise while maintaining the temperature below 10°C
- Allow the reaction mixture to warm to room temperature and stir for 4 hours
- Add sodium hydroxide solution and stir for an additional 2 hours to ensure complete hydrolysis of any ester formed
- Acidify the reaction mixture to pH 2-3 using hydrochloric acid
- Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate
- Filter and concentrate to obtain 4-(N,N-dimethylsulfamoyl)benzoic acid
Final Coupling to Target Compound
Materials Required
| Reagent | Quantity | Purpose |
|---|---|---|
| 4-(1,2,5-Thiadiazol-3-yloxy)piperidine | 1.0 eq | Nucleophile |
| 4-(N,N-dimethylsulfamoyl)benzoic acid | 1.0 eq | Electrophile |
| 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride | 1.2 eq | Coupling agent |
| 1-Hydroxybenzotriazole hydrate | 1.2 eq | Activating agent |
| Triethylamine | 3.0 eq | Base |
| Dimethylformamide | Sufficient amount | Solvent |
Procedure
- Dissolve 4-(N,N-dimethylsulfamoyl)benzoic acid in anhydrous dimethylformamide and cool to 0°C
- Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1-hydroxybenzotriazole hydrate, and triethylamine
- Stir the reaction mixture for 10 minutes
- Add 4-(1,2,5-thiadiazol-3-yloxy)piperidine and allow the reaction mixture to warm to room temperature
- Continue stirring for 12 hours until the starting materials are consumed (monitored by thin-layer chromatography)
- Add ice-cold water to the reaction mixture and extract with dichloromethane
- Wash the combined organic extracts with saturated sodium bicarbonate solution and brine
- Dry over anhydrous sodium sulfate, filter, and concentrate
- Purify the crude product by column chromatography to obtain this compound
Alternative Synthetic Approaches
Convergent Synthesis via Suzuki-Miyaura Coupling
An alternative approach involves the use of palladium-catalyzed cross-coupling reactions to assemble key fragments of the target molecule. This approach is inspired by methodologies used in the synthesis of related heterocyclic compounds.
Key Steps:
- Preparation of appropriately functionalized 1,2,5-thiadiazole derivatives
- Synthesis of boronic acid derivatives of piperidine components
- Palladium-catalyzed cross-coupling under optimized conditions
- Subsequent modifications to introduce the sulfonamide functionality
One-Pot Sequential Reactions
A more streamlined approach involves sequential one-pot reactions to minimize isolation of intermediates:
Process Overview:
- Generation of the thiadiazole-piperidine ether linkage
- In situ activation of benzenesulfonamide carboxylic acid
- Direct coupling with the piperidine nitrogen
- Purification of the final product
This approach offers potential advantages in terms of process efficiency and overall yield.
Analytical Characterization and Quality Control
The purity and identity of this compound should be confirmed through a combination of analytical techniques:
Spectroscopic Characterization
NMR Spectroscopy
Key diagnostic signals in the proton NMR spectrum include:
- Dimethylamine protons appearing as a singlet at approximately δ 2.5-2.7 ppm
- Piperidine protons showing characteristic multiplets in the δ 1.5-4.0 ppm region
- Aromatic protons of the benzenesulfonamide moiety appearing as doublets at approximately δ 7.5-8.0 ppm
Infrared Spectroscopy
Characteristic absorption bands include:
- Sulfonamide S=O stretching vibrations at approximately 1150-1350 cm⁻¹
- Carbonyl C=O stretching at approximately 1630-1650 cm⁻¹
- C-O-C ether stretching at approximately 1050-1150 cm⁻¹
Chromatographic Analysis
Thin-layer chromatography and high-performance liquid chromatography can be used to assess the purity of the compound. The analysis can be performed using methods similar to those described for sulfonamide determination.
TLC Analysis Parameters
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Chloroform:tert-butanol (80:20) |
| Development Temperature | 25-30°C |
| Detection | UV light (254 nm) or fluorescamine staining |
HPLC Analysis Parameters
| Parameter | Condition |
|---|---|
| Column | C18 reverse phase, 5 μm particle size |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Detection | UV detector at 254 nm |
| Flow Rate | 1.0 mL/min |
| Sample Concentration | 0.5 mg/mL |
Process Optimization and Scale-Up Considerations
When scaling up the synthesis of this compound, several factors should be considered:
Reaction Parameters
Optimization of key reaction parameters can significantly improve yield and purity:
| Parameter | Optimization Strategy |
|---|---|
| Temperature | Careful control to avoid decomposition of thermally sensitive intermediates |
| Reaction Time | Monitoring to ensure complete conversion while minimizing side reactions |
| Reagent Stoichiometry | Fine-tuning to minimize waste and maximize conversion |
| Solvent Selection | Consideration of alternatives for improved solubility and reduced environmental impact |
Purification Strategy
Efficient purification strategies are essential for obtaining high-purity material:
- Crystallization conditions should be optimized to ensure consistent crystal form and purity
- Column chromatography parameters should be adjusted for scale-up
- Alternative purification methods such as recrystallization from appropriate solvent systems should be explored
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Antidiabetic Properties
Recent studies have highlighted the potential of sulfonamide derivatives, including those structurally related to N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide, in managing diabetes. For instance, derivatives of benzenesulfonamides have shown significant antidiabetic activity in in vivo models. In one study, compounds were synthesized and evaluated for their ability to lower blood glucose levels in streptozotocin-induced diabetic rats, demonstrating efficacy comparable to established antidiabetic agents like glibenclamide .
Anticancer Applications
The compound exhibits promising anticancer properties through mechanisms such as inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. A study demonstrated that new benzenesulfonamide derivatives had IC50 values ranging from 10.93 to 25.06 nM against CA IX and exhibited selective cytotoxicity towards cancer cell lines (e.g., MDA-MB-231) by inducing apoptosis . This suggests that modifications to the sulfonamide structure could lead to more effective anticancer agents.
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism. The compound's structural characteristics may enhance its effectiveness against various microbial strains .
Mechanistic Studies and Structural Modifications
Mechanistic studies have focused on understanding how structural modifications impact the biological activity of sulfonamides. For example, the introduction of different substituents on the piperidine or thiadiazole rings can significantly alter the compound's pharmacokinetic and pharmacodynamic profiles. This approach has been employed to design compounds with improved selectivity and potency against targeted diseases .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of related compounds:
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to bind selectively to these targets, influencing their activity and resulting in various biological effects.
Comparison with Similar Compounds
Triazole-Containing Sulfonamides
Compounds such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (e.g., compounds [7–9] in ) share the sulfonamide backbone but replace the thiadiazole-piperidine moiety with triazole-thione groups. Key differences include:
Pyrazole- and Chromenone-Based Sulfonamides
Examples like 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide () incorporate chromen-4-one and pyrazolo-pyrimidine moieties. These compounds emphasize:
- Bulkier substituents: The chromenone system increases molecular weight (~616.9 g/mol vs. ~450–500 g/mol estimated for the target compound) and may enhance hydrophobic interactions .
- Target specificity : The pyrazolo-pyrimidine group is associated with kinase inhibition, whereas the thiadiazole-piperidine motif may favor protease or transporter modulation .
Piperazine-Linked Sulfonamides
Zelenirstat (2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide ; ) integrates a piperazine ring, contrasting with the thiadiazole-piperidine system. Key distinctions include:
- Basic nitrogen accessibility : Piperazine’s tertiary amines enhance solubility and hydrogen-bonding capacity compared to the thiadiazole’s electronegative oxygen .
- Biological targets : Zelenirstat targets N-myristoyltransferase, while the thiadiazole-piperidine motif may align with ion channel or protease targets .
Physicochemical and Spectroscopic Comparisons
Biological Activity
N,N-dimethyl-4-[4-(1,2,5-thiadiazol-3-yloxy)piperidine-1-carbonyl]benzene-1-sulfonamide, with the CAS number 2097904-34-0, is a complex organic compound notable for its potential biological activities. This compound features a unique structure that includes a dimethylamino group, a phenyl ring, and a thiadiazole moiety, contributing to its diverse chemical properties and biological applications.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O₄S₂ |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 2097904-34-0 |
Biological Activity
The biological activity of this compound has been explored in various studies, highlighting its potential therapeutic effects.
Antiviral Activity
Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of heterocycles have shown promising results against viral infections by inhibiting viral replication mechanisms. The structure of this compound suggests it may interact with viral proteins or enzymes critical for the viral life cycle .
Cardiovascular Effects
Studies on sulfonamide derivatives have demonstrated their influence on cardiovascular parameters. In isolated rat heart models, certain sulfonamide compounds produced significant changes in perfusion pressure and coronary resistance. Although specific data on this compound is limited, it is hypothesized that similar compounds may modulate cardiovascular functions through calcium channel interactions .
Case Studies
Several case studies have examined the biological effects of related sulfonamide compounds:
- Study on Perfusion Pressure :
-
Antiviral Efficacy :
- Objective : Assess the antiviral activity of heterocyclic compounds.
- Method : In vitro assays against various viruses.
- Results : Certain derivatives showed enhanced activity at low concentrations (EC50 values ranging from 130 to 263 μM), indicating potential for therapeutic use against viral infections .
The precise mechanism of action for this compound remains to be fully elucidated. However, it is believed that the compound may exert its effects by:
- Binding to specific receptors or enzymes involved in viral replication or cardiovascular regulation.
- Modulating biochemical pathways that affect cellular responses to stress or infection.
Q & A
Basic: What synthetic strategies are recommended for preparing this compound with high purity?
The synthesis involves multi-step organic reactions, typically including:
- Thiadiazole core formation : Oxidative cyclization of precursors like o-aminothiophenols with aldehydes under controlled pH and temperature .
- Piperidine coupling : Nucleophilic substitution or amide bond formation between the thiadiazole-oxygen and piperidine carbonyl group, using coupling agents like DCC or HATU .
- Sulfonylation : Reaction of the benzene ring with dimethylamine and sulfonyl chloride in the presence of a base (e.g., triethylamine) .
Key optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, eluent: DCM/MeOH gradient) .
Basic: How can structural confirmation and purity be rigorously validated?
Use a combination of:
- 1H/13C NMR : Identify aromatic protons (δ 7.2–8.1 ppm for benzene and thiadiazole), piperidine methylene signals (δ 2.5–3.5 ppm), and sulfonamide NH/CH3 groups (δ 2.8–3.1 ppm) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
- HPLC : Achieve >95% purity using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced: What are the challenges in analyzing structure-activity relationships (SAR) for this compound?
Key SAR challenges include:
- Steric effects : The thiadiazole-piperidine linkage may restrict conformational flexibility, complicating docking studies. Use X-ray crystallography or molecular dynamics simulations to resolve spatial arrangements .
- Electron-withdrawing groups : The sulfonamide and thiadiazole moieties influence electronic properties. Quantify via Hammett constants or DFT calculations to correlate with bioactivity .
Methodological note : Design analogs with systematic substitutions (e.g., replacing dimethylamine with morpholine) and test in in vitro assays (e.g., kinase inhibition) .
Advanced: How to resolve contradictions in biological activity data across studies?
Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., fixed ATP concentrations in kinase assays) .
- Solubility issues : Use DMSO stock solutions at <0.1% v/v to avoid cytotoxicity artifacts .
Validation steps :- Replicate experiments with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
- Cross-reference with structurally similar benzenesulfonamide derivatives (e.g., carbonic anhydrase inhibitors) .
Advanced: What computational approaches are effective for predicting pharmacokinetic properties?
- ADMET prediction : Use in silico tools (e.g., SwissADME) to estimate logP (target: 2–4 for blood-brain barrier penetration) and CYP450 interactions .
- Molecular docking : Prioritize targets like tyrosine kinases or carbonic anhydrases based on sulfonamide-thiadiazole pharmacophores .
Validation : Compare predictions with in vivo PK studies (e.g., plasma half-life in rodent models) .
Basic: What biological activities are associated with this compound’s structural motifs?
- Sulfonamide : Linked to enzyme inhibition (e.g., carbonic anhydrase, kinases) and antimicrobial activity .
- Thiadiazole : Imparts antioxidant and anticancer properties via radical scavenging or DNA intercalation .
Experimental design : Screen in cell viability assays (MTT) and enzyme inhibition panels (e.g., Eurofins KinaseProfiler) .
Advanced: How to optimize reaction yields for scale-up synthesis?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .
- Catalysis : Employ Pd-based catalysts for Suzuki-Miyaura couplings (if aryl halides are intermediates) .
- Workflow : Implement flow chemistry for exothermic steps (e.g., thiadiazole formation) to improve control .
Advanced: What analytical challenges arise in stability studies under physiological conditions?
- Hydrolysis susceptibility : The piperidine-carbonylester bond may degrade in aqueous buffers. Monitor via LC-MS at pH 7.4 and 37°C .
- Photodegradation : Shield thiadiazole-containing samples from UV light during storage .
Basic: What are the recommended storage conditions to ensure compound stability?
- Store at –20°C in amber vials under inert gas (argon) to prevent oxidation and moisture absorption .
- Lyophilize for long-term storage if soluble in aqueous-organic mixtures .
Advanced: How to design derivatives for improved selectivity against off-target enzymes?
- Bioisosteric replacement : Substitute the thiadiazole with oxadiazole to modulate electron density .
- Prodrug strategies : Introduce hydrolyzable groups (e.g., acetyl) on the sulfonamide to enhance target-specific activation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
